2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide
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Description
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H15ClF2N2OS and its molecular weight is 440.89. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
Research on related compounds has revealed intricate details about their crystal structures and intermolecular interactions. Studies have characterized molecules with similar frameworks, highlighting the formation of three-dimensional arrays through hydrogen bonds and other interactions, which are crucial for understanding the molecular behavior and designing materials with specific properties (Boechat et al., 2011). Further analysis of acetamide derivatives has demonstrated how molecular orientation and interactions can influence the crystallization process and molecular assembly, providing insights into the design of pharmaceuticals and materials with desired physical and chemical characteristics (Saravanan et al., 2016).
Antibacterial and Antimicrobial Activity
Several derivatives of thiazolyl and acetamido compounds have been synthesized and evaluated for their antibacterial and antimicrobial activity. These studies have contributed to the development of new potential antibacterial agents targeting specific bacterial strains, enhancing our arsenal against microbial resistance (Desai et al., 2008). The QSAR studies of these compounds, focusing on their structural and physicochemical parameters, have provided valuable insights into the design of more effective antibacterial agents.
Antitumor Activity
Research on thiazolidinone and acetamido derivatives has also explored their potential antitumor activity. By synthesizing and screening various derivatives, researchers have identified compounds with considerable anticancer activity against specific cancer cell lines. This opens new avenues for the development of targeted cancer therapies, leveraging the unique properties of these compounds to inhibit tumor growth and proliferation (Yurttaş et al., 2015).
Photovoltaic and Nonlinear Optical Properties
The exploration of benzothiazolinone acetamide analogs for their photovoltaic efficiency and nonlinear optical properties highlights another significant application area. These studies suggest the potential of such compounds in the development of dye-sensitized solar cells (DSSCs) and photonic devices, providing a foundation for future research into sustainable energy solutions and advanced materials for optical applications (Mary et al., 2020).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2OS/c24-16-8-6-15(7-9-16)23-28-22(14-4-2-1-3-5-14)20(30-23)13-21(29)27-19-11-10-17(25)12-18(19)26/h1-12H,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPXTZFULBCGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)Cl)CC(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.